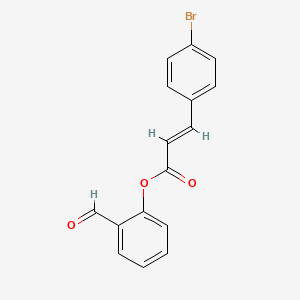![molecular formula C42H28N6O5 B11112248 5-(4-nitrophenyl)-4-(4-{4-[4-(4-nitrophenyl)-2-phenyl-1H-imidazol-5-yl]phenoxy}phenyl)-2-phenyl-1H-imidazole](/img/structure/B11112248.png)
5-(4-nitrophenyl)-4-(4-{4-[4-(4-nitrophenyl)-2-phenyl-1H-imidazol-5-yl]phenoxy}phenyl)-2-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER is a complex organic compound characterized by its unique structure, which includes nitrophenyl and phenyl groups attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of nitrophenyl and phenyl groups. Common reagents used in these reactions include nitrobenzene, phenylboronic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can participate in redox reactions, while the imidazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Luteolin: A natural flavonoid with various pharmacological effects, including antidepressant properties.
Uniqueness
4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER is unique due to its combination of nitrophenyl and phenyl groups attached to an imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C42H28N6O5 |
|---|---|
Peso molecular |
696.7 g/mol |
Nombre IUPAC |
5-(4-nitrophenyl)-4-[4-[4-[4-(4-nitrophenyl)-2-phenyl-1H-imidazol-5-yl]phenoxy]phenyl]-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C42H28N6O5/c49-47(50)33-19-11-27(12-20-33)37-39(45-41(43-37)31-7-3-1-4-8-31)29-15-23-35(24-16-29)53-36-25-17-30(18-26-36)40-38(28-13-21-34(22-14-28)48(51)52)44-42(46-40)32-9-5-2-6-10-32/h1-26H,(H,43,45)(H,44,46) |
Clave InChI |
GRFXFTDLIUPUHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=C(N=C(N6)C7=CC=CC=C7)C8=CC=C(C=C8)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-3-{[(3-chloro-2-methylphenyl)amino]methyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11112168.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B11112178.png)
![1-benzyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B11112184.png)
phosphonium](/img/structure/B11112188.png)


![N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B11112210.png)

![N-(4-methoxyphenyl)-6-{(2Z)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11112228.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11112234.png)
![N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11112240.png)
![2-(2,4-dibromophenyl)-4-{(E)-[(4-fluorobenzyl)imino]methyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11112245.png)
![(3E)-N-[2-chloro-6-(trifluoromethyl)phenyl]-3-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11112254.png)

